molecular formula C9H11NO B111731 2-Aminoindan-1-ol CAS No. 13575-72-9

2-Aminoindan-1-ol

Cat. No.: B111731
CAS No.: 13575-72-9
M. Wt: 149.19 g/mol
InChI Key: HRWCWYGWEVVDLT-UHFFFAOYSA-N
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Description

2-Aminoindan-1-ol is an organic compound with the molecular formula C₉H₁₁NO It is a derivative of indane, featuring an amino group and a hydroxyl group attached to the indane ring

Mechanism of Action

Target of Action

2-Aminoindan-1-ol, also known as 2-amino-2,3-dihydro-1H-inden-1-ol, is a biochemical reagent that can be used as a biological material or organic compound for life science related research . .

Mode of Action

It’s known that the compound can be used as an experimental control , implying that it may interact with its targets to induce certain changes that can be measured and compared in experimental settings.

Biochemical Pathways

It has been used in asymmetric syntheses , suggesting that it may play a role in the synthesis of other compounds.

Pharmacokinetics

A related compound, rasagiline, has been studied and it was found that its transdermal patch significantly improved the absorption of rasagiline, with more balanced peak concentrations, compared to the rasagiline tablet . This might suggest potential implications for the bioavailability of this compound, but specific studies would be needed to confirm this.

Result of Action

Given its use in life science related research , it’s likely that the compound has some impact at the molecular and cellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminoindan-1-ol typically involves the reduction of 2-nitroindan-1-ol. One common method includes the catalytic hydrogenation of 2-nitroindan-1-ol using palladium on carbon as a catalyst under hydrogen gas. Another approach involves the reduction of 2-nitroindan-1-ol with iron powder in the presence of hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve the bromination of 1-indanone followed by Gabriel synthesis to introduce the amino group. The intermediate is then subjected to hydrolysis and reduction to yield the final product. This method is advantageous due to its high yield and scalability for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 2-Aminoindan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form 2-aminoindane.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products:

Scientific Research Applications

2-Aminoindan-1-ol has several applications in scientific research:

Comparison with Similar Compounds

    1-Aminoindane: A positional isomer with similar pharmacological properties but different structural features.

    5-Methoxy-2-aminoindane: A derivative with additional methoxy substitution, affecting its interaction with serotonin receptors.

    5,6-Methylenedioxy-2-aminoindane: Known for its psychoactive properties and use as a research chemical.

Uniqueness: 2-Aminoindan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. Its combination of amino and hydroxyl groups allows for diverse chemical transformations and potential therapeutic applications .

Properties

IUPAC Name

2-amino-2,3-dihydro-1H-inden-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9,11H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRWCWYGWEVVDLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=CC=CC=C21)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20933902
Record name 2-Amino-2,3-dihydro-1H-inden-1-ol
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Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15028-16-7, 13575-72-9, 23337-80-6
Record name 2-Amino-2,3-dihydro-1H-inden-1-ol
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Aminoindan-1-ol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-2,3-dihydro-1H-inden-1-ol
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Record name 2-aminoindan-1-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name rac-(1R,2R)-2-amino-2,3-dihydro-1H-inden-1-ol
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Record name rac-(1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 2-aminoindan-1-ol and its diastereomer useful in chiral resolution?

A1: Both this compound and 1-aminoindan-2-ol are chiral molecules, meaning they exist as non-superimposable mirror images (enantiomers). These enantiomers can selectively interact with the enantiomers of racemic mixtures, forming diastereomeric salts with different physical properties, particularly solubility. [, ] This difference in solubility allows for the separation and isolation of individual enantiomers from the racemic mixture through techniques like crystallization.

Q2: How does the structure of this compound and 1-aminoindan-2-ol influence their resolving ability?

A2: Research has shown that the position of the amino and hydroxyl groups significantly impacts the resolving ability of these compounds. [] 1-Aminoindan-2-ol demonstrates a broader resolving ability, effectively resolving a range of 2-arylalkanoic acids, particularly those with a methyl group at the α-position. This effectiveness is attributed to the formation of stable hydrogen-bond sheets in the less-soluble diastereomeric salts, often facilitated by water molecules. Conversely, 1-aminoindan-2-ol proves more selective, showing better resolution with 2-arylalkanoic acids bearing a naphthyl group at the α-position. This selectivity is linked to the formation of reinforced columnar hydrogen-bond networks in the less-soluble salts. []

Q3: Beyond their use as resolving agents, are there other applications for this compound derivatives?

A3: Yes, derivatives of this compound have been investigated for their potential in studying structure-activity relationships, particularly focusing on the impact of spatial arrangements on biological activity. For instance, 6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]-isoquinoline derivatives, incorporating the this compound framework, have been synthesized and studied for their CD spectral properties. [] These compounds, featuring a semi-rigid structure mimicking the β-phenethylamine moiety, offer valuable insights into the effects of electron exchange between aromatic chromophores within a controlled spatial arrangement. This research highlights the potential of these derivatives beyond chiral resolution, expanding their utility in medicinal chemistry and drug design.

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